Amino-PEG6-t-butyl ester

Catalog No.
S518602
CAS No.
1286281-32-0
M.F
C19H39NO8
M. Wt
409.52
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amino-PEG6-t-butyl ester

CAS Number

1286281-32-0

Product Name

Amino-PEG6-t-butyl ester

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C19H39NO8

Molecular Weight

409.52

InChI

InChI=1S/C19H39NO8/c1-19(2,3)28-18(21)4-6-22-8-10-24-12-14-26-16-17-27-15-13-25-11-9-23-7-5-20/h4-17,20H2,1-3H3

InChI Key

QGSFECNPSLZGGT-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCN

Solubility

Soluble in DMSO

Synonyms

Amino-PEG6-t-butyl ester

Description

The exact mass of the compound Amino-PEG6-t-butyl ester is 409.2676 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Structure and Properties

Amino-PEG6-t-butyl ester consists of three key components:

  • Amino Group (NH2): This primary amine group allows conjugation with various biomolecules containing carboxylic acids (COOH). This conjugation often involves forming amide bonds, creating stable linkages between the amino-PEG6-t-butyl ester and the target molecule [1].
  • PEG Spacer (PolyEthylene Glycol): The PEG spacer, denoted by "PEG6" in this case, is a hydrophilic chain containing six repeating units of ethylene glycol. This PEG chain enhances the water solubility of the entire molecule and can also influence factors like stability and immunogenicity in biological environments [2].
  • t-Butyl Ester (Boc protecting group): The t-butyl ester group, also known as a Boc group, protects a carboxylic acid functionality. This protection allows selective conjugation with the amino group while keeping the carboxylic acid unreacted. The Boc group can be later removed under specific acidic conditions to reveal the free carboxylic acid for further conjugation steps [3].

Applications

Amino-PEG6-t-butyl ester finds application in various areas of scientific research due to its ability to modify and functionalize biomolecules:

  • Drug Delivery Systems: The PEG moiety improves the water solubility of drugs, potentially enhancing their bioavailability and reducing aggregation. Additionally, the ability to attach targeting moieties to the free carboxylic acid group after Boc deprotection allows for targeted drug delivery [4].
  • Protein Engineering: Amino-PEG6-t-butyl ester can be used to pegylate proteins, a process of attaching PEG chains to proteins. PEGylation can improve protein stability, reduce immunogenicity, and prolong circulation time in vivo [5].
  • Biomolecule Conjugation: The molecule can be used as a linker to connect various biomolecules, such as enzymes, antibodies, and nanoparticles, for creating complex and functional bioconjugates used in diagnostics, biosensors, and targeted therapies [1].

Please note

This information is not exhaustive, and new research applications for Amino-PEG6-t-butyl ester are continually being explored.

Here are some references for further exploration:

  • [1] BroadPharm: Amino-PEG6-t-butyl ester, 1286281-32-0:
  • [2] Poly(ethylene glycol): )
  • [3] Chemistry LibreTexts: Carboxylic Acid Derivatives
  • [4] Drug Delivery Systems: )
  • [5] PEGylation: )

Amino-PEG6-t-butyl ester is a chemical compound characterized by its structure, which includes a polyethylene glycol (PEG) segment of six ethylene glycol units, an amino group, and a t-butyl ester protection. The molecular formula for this compound is C19H39NO8, and it is often used in bioconjugation and organic synthesis due to its versatile reactivity and solubility properties. The presence of the t-butyl group provides stability and protects the carboxylic acid functionality, making it useful in various

Amino-PEG6-t-butyl ester doesn't have a direct mechanism of action as it's a linker molecule. Its primary function is to covalently attach other molecules (drugs, proteins, nanoparticles) to various biomolecules through its reactive amine group []. PEGylation, achieved through Amino-PEG6-t-butyl ester, offers several advantages:

  • Increased water solubility of the conjugated molecule [].
  • Improved pharmacokinetics and reduced immunogenicity.
  • Enhanced stability and circulation time in the body.
  • Specific safety data for Amino-PEG6-t-butyl ester might not be publicly available. However, as a general guideline for handling similar PEG derivatives:
    • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat when handling the compound.
    • Avoid inhalation, ingestion, and skin contact.
    • Store in a cool, dry place according to supplier recommendations.

Amino-PEG6-t-butyl ester is primarily involved in bioconjugation reactions, where it can react with various functional groups. Notable reactions include:

  • Esterification: The compound can react with carboxylic acids to form amide bonds.
  • N-Hydroxysuccinimide Ester Formation: It can be converted into N-hydroxysuccinimide esters, which are useful for coupling reactions with amines.
  • Carbonyl Reactivity: The amino group is reactive towards carbonyl compounds such as ketones and aldehydes, allowing for the formation of imines or other derivatives .

The biological activity of Amino-PEG6-t-butyl ester is primarily attributed to its ability to facilitate bioconjugation processes. This property makes it suitable for drug delivery systems, where it can be used to attach therapeutic agents to targeting moieties. Its solubility in aqueous environments enhances its compatibility with biological systems, allowing for effective interactions with biomolecules . Furthermore, the compound's low toxicity profile suggests potential applications in pharmaceuticals and biomedical research .

Amino-PEG6-t-butyl ester can be synthesized through several methods:

  • Direct Esterification: Reacting a PEG derivative with t-butyl chloroformate in the presence of a base to form the t-butyl ester.
  • Amine Coupling: The amino group can be introduced through nucleophilic substitution reactions involving activated esters or halides.
  • Protective Group Chemistry: The t-butyl group can be introduced as a protecting group during synthesis to prevent unwanted side reactions .

Unique AspectsAmino-PEG4-t-butyl esterShorter PEG chain (4 units)Similar bioconjugationLess hydrophilic than PEG6Amino-PEG8-t-butyl esterLonger PEG chain (8 units)Enhanced solubilityIncreased flexibility in conjugationAmino-PEG6-acidNo t-butyl protectionBioconjugationMore reactive due to unprotected acidAmino-PEG6-methyl esterMethyl instead of t-butylDrug deliveryLess sterically hindered

Amino-PEG6-t-butyl ester stands out due to its balance between hydrophilicity provided by the PEG segment and stability offered by the t-butyl protection. This combination enhances its utility in various biochemical applications while maintaining favorable solubility characteristics .

Interaction studies involving Amino-PEG6-t-butyl ester focus on its reactivity with various biological molecules. For instance:

  • Protein Conjugation: Studies have shown that this compound effectively conjugates with proteins via amide bond formation, enhancing the pharmacokinetic properties of the resulting conjugates.
  • Cellular Uptake: Research indicates that compounds linked via Amino-PEG6-t-butyl ester demonstrate improved cellular uptake compared to non-conjugated counterparts .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.8

Exact Mass

409.2676

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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